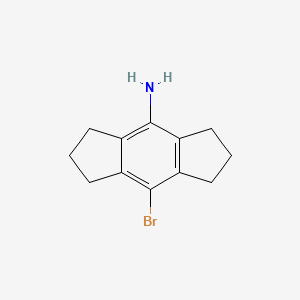
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol, also known as 1,3-dihydro-1H-indene-1,3-diol, is a natural product that has been studied for its potential applications in the field of medicine and biochemistry. This compound has been isolated from a variety of natural sources, such as plants and fungi, and has been found to possess a variety of biological activities. In recent years, it has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Applications De Recherche Scientifique
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol has been studied for its potential applications in the field of medicine and biochemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, this compound has been shown to possess anti-diabetic and neuroprotective properties, suggesting its potential use in the treatment of a variety of diseases.
Mécanisme D'action
The exact mechanism of action of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol is not yet fully understood. However, it is believed to act by modulating various cellular processes, such as the production of reactive oxygen species, the regulation of gene expression, and the activation of signal transduction pathways.
Biochemical and Physiological Effects
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol has been found to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer effects. In addition, this compound has been found to possess anti-diabetic and neuroprotective properties, suggesting its potential use in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol for laboratory experiments include its availability, low cost, and ease of synthesis. In addition, this compound has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, making it an attractive candidate for further research. However, there are some limitations to using this compound for laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its effects on humans have not yet been fully studied.
Orientations Futures
The potential future directions of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol research include further exploration of its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further research could be conducted to investigate the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs. Finally, further research could be conducted to develop novel synthetic methods for the synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol, as well as to explore its potential applications in other fields, such as agriculture and food science.
Méthodes De Synthèse
The synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol involves the use of a variety of chemical reagents and catalysts. The most commonly used method for the synthesis of this compound involves the reaction of an indene-1,3-diol and an alkyl halide in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic addition of the alkyl halide to the indene-1,3-diol, followed by a dehydration reaction to form the desired (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3S)-2,3-dihydro-1H-indene-1,3-diol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Benzene", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is converted to phenyl-2-propanone (P2P) through a Friedel-Crafts acylation reaction using benzene and aluminum chloride as a catalyst.", "Step 2: P2P is reduced to phenyl-2-propanol using sodium borohydride as a reducing agent.", "Step 3: Phenyl-2-propanol is oxidized to phenyl-2-propanone using sodium hydroxide and hydrogen peroxide.", "Step 4: Phenyl-2-propanone is reacted with hydrochloric acid and sodium nitrite to form 2-nitro-1-phenylpropan-1-ol.", "Step 5: 2-nitro-1-phenylpropan-1-ol is reduced to 2-amino-1-phenylpropan-1-ol using copper sulfate and sodium bicarbonate.", "Step 6: 2-amino-1-phenylpropan-1-ol is cyclized to (1S,3S)-2,3-dihydro-1H-indene-1,3-diol using hydrochloric acid and sodium nitrite.", "Step 7: The product is purified using sodium chloride and water, and recrystallized from ethanol." ] } | |
Numéro CAS |
190897-58-6 |
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



